2-(benzylsulfonyl)-5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the pyrimidine ring and subsequent functionalization to introduce the chloro, methyl, and phenylmethanesulfonyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine rings and various functional groups.
Uniqueness
5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H15ClN4O3S2 |
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Molecular Weight |
458.9 g/mol |
IUPAC Name |
2-benzylsulfonyl-5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H15ClN4O3S2/c1-12-7-8-15-16(9-12)29-19(23-15)25-18(26)17-14(21)10-22-20(24-17)30(27,28)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,23,25,26) |
InChI Key |
JAZFLOQHXRKKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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